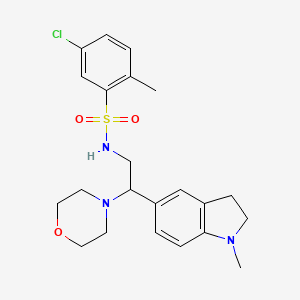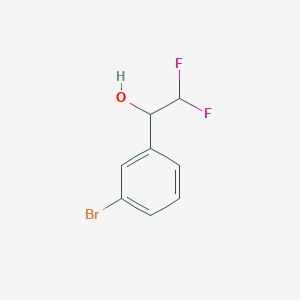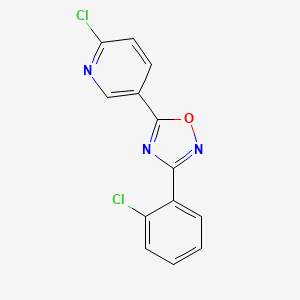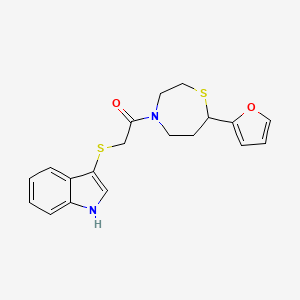![molecular formula C12H10N4S2 B3005431 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 339008-37-6](/img/structure/B3005431.png)
2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been a subject of interest due to their potential biological activities. In the context of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine, although not directly synthesized in the provided studies, related compounds have been prepared that offer insight into possible synthetic routes. For instance, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared to evaluate their binding affinity to the 5-HT6 receptor, showcasing the relevance of the triazolopyrimidine core in medicinal chemistry . Similarly, 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds were identified as potent HIV-1 replication inhibitors, indicating the versatility of thienopyrimidine scaffolds in drug discovery .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound closely related to the one of interest, revealed two crystal environments: a dimethylformamide (DMF) monosolvate and a monohydrate. These structures exhibited different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking, which are essential for understanding the potential interactions of these compounds with biological targets .
Chemical Reactions Analysis
The reactivity of triazolopyrimidines can be inferred from related studies. For example, chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine led to substitution at the C-6 position, indicating the reactive nature of these compounds under certain conditions. The study also explored the reactivity of hydrazides derived from triazolopyrimidines with various reagents, such as aldehydes, thioglycolic acid, and amines, demonstrating the chemical versatility of the triazolopyrimidine ring system .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine are not detailed in the provided papers, the studies of closely related compounds offer some insights. The solvate and hydrate forms of a similar triazolopyrimidine compound suggest solubility in both organic solvents like DMF and in water, which could be relevant for the compound of interest. Additionally, the presence of hydrogen bonds and stacking interactions in the crystal structures may imply certain solubility and stability characteristics important for the development of pharmaceutical agents .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine ring, related to the chemical structure of interest, have been synthesized using various methods, such as condensation reactions, and their structures have been characterized using techniques like X-ray diffraction and spectroscopy (Lahmidi et al., 2019).
Structural Characteristics : The molecular structure and crystal environments of related compounds have been reported, focusing on aspects like hydrogen-bonding interactions and supramolecular architecture (Canfora et al., 2010).
Biological and Pharmacological Activities
Antibacterial Activity : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown potential antibacterial activity against various microbial strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
Potential for Developing Pharmaceuticals : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Several clinical trials and marketed drugs have utilized this moiety, highlighting its significance in medicinal chemistry (Merugu et al., 2022).
Miscellaneous Applications
Herbicidal and Antifungal Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit herbicidal, antifungal, and other biological activities, demonstrating their potential use in agriculture and related fields (Yang Guangfu et al., 2010).
Utility in Synthesis : The compound and its derivatives are utilized in various synthesis processes, like the formation of azolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines, demonstrating their importance in chemical synthesis (Jun-hua Liu et al., 2012).
Propriétés
IUPAC Name |
2-methylsulfanyl-7-[(Z)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c1-17-12-14-11-13-7-6-9(16(11)15-12)4-5-10-3-2-8-18-10/h2-8H,1H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBPLORPBNIPT-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005350.png)
![8-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B3005351.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)


![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)



![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

